molecular formula C12H17NO3 B12686544 Einecs 301-003-2 CAS No. 93966-51-9

Einecs 301-003-2

Cat. No.: B12686544
CAS No.: 93966-51-9
M. Wt: 223.27 g/mol
InChI Key: COVABMBOJCPPPV-UHDJGPCESA-N
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Description

Benzyl benzoate , is a chemical compound with the molecular formula C14H12O2 . It is an ester of benzyl alcohol and benzoic acid. Benzyl benzoate is commonly used in various applications, including as a medication and in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl benzoate can be synthesized through the esterification of benzyl alcohol with benzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction can be represented as follows:

C6H5CH2OH+C6H5COOHC6H5COOCH2C6H5+H2O\text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{C}_6\text{H}_5\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{COOCH}_2\text{C}_6\text{H}_5 + \text{H}_2\text{O} C6​H5​CH2​OH+C6​H5​COOH→C6​H5​COOCH2​C6​H5​+H2​O

Industrial Production Methods

In industrial settings, benzyl benzoate is produced through a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, benzyl benzoate can be hydrolyzed back into benzyl alcohol and benzoic acid.

    Reduction: Benzyl benzoate can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group in benzyl benzoate can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: Benzyl alcohol and benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme kinetics and as a model compound for ester hydrolysis.

    Medicine: Used as a topical treatment for scabies and lice infestations.

    Industry: Utilized as a plasticizer in the production of polymers and as a fragrance ingredient in perfumes and cosmetics.

Mechanism of Action

In medicinal applications, benzyl benzoate acts as a scabicide and pediculicide. It exerts its effects by penetrating the exoskeleton of parasites such as mites and lice, leading to their death. The exact molecular targets and pathways involved in this process are not fully understood, but it is believed that benzyl benzoate disrupts the nervous system of the parasites, causing paralysis and death.

Comparison with Similar Compounds

Benzyl benzoate can be compared with other esters of benzoic acid, such as:

    Methyl benzoate: An ester of methanol and benzoic acid, used as a fragrance and flavoring agent.

    Ethyl benzoate: An ester of ethanol and benzoic acid, also used in fragrances and flavorings.

    Propyl benzoate: An ester of propanol and benzoic acid, used in similar applications.

Benzyl benzoate is unique due to its specific combination of benzyl alcohol and benzoic acid, which imparts distinct properties such as its effectiveness as a scabicide and its use as a plasticizer.

Properties

CAS No.

93966-51-9

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-aminopropan-2-ol;(E)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H8O2.C3H9NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-3(5)2-4/h1-7H,(H,10,11);3,5H,2,4H2,1H3/b7-6+;

InChI Key

COVABMBOJCPPPV-UHDJGPCESA-N

Isomeric SMILES

CC(CN)O.C1=CC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

CC(CN)O.C1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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